Structure Elucidation of 1,2-Di-O-tetradecylglycerol: A Comprehensive Technical Guide
Structure Elucidation of 1,2-Di-O-tetradecylglycerol: A Comprehensive Technical Guide
Topic: 1,2-Di-O-tetradecylglycerol Structure Elucidation Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Importance
In the landscape of lipid nanoparticle (LNP) development and protein kinase C (PKC) modulation, 1,2-Di-O-tetradecyl-sn-glycerol (CAS: 36314-51-9) occupies a critical niche. Unlike its diacylglycerol (DAG) ester counterparts, this dialkyl ether lipid possesses superior chemical stability against hydrolytic enzymes (lipases) and pH extremes. This stability makes it an invaluable tool for probing PKC activation mechanisms and designing robust drug delivery systems.
However, the structural elucidation of this molecule presents unique challenges. The absence of a chromophore complicates UV-based detection, and the subtle spectral differences between the 1,2- and 1,3-isomers require rigorous NMR analysis. This guide provides a self-validating analytical framework to definitively characterize 1,2-Di-O-tetradecylglycerol, distinguishing it from impurities and positional isomers.
Structural Characterization Workflow
The following workflow outlines the logical progression from crude isolate to fully characterized standard.
Figure 1: Integrated structural elucidation workflow. The process prioritizes distinguishing the ether linkage from esters and validating the positional isomerism.
Spectroscopic Elucidation: The "Meat" of the Analysis
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for this molecule. The key objective is to prove the existence of ether linkages (which shield the glycerol backbone protons relative to esters) and to confirm the 1,2-substitution pattern (asymmetry).
1H NMR Analysis (CDCl3, 400 MHz)
| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Integration | Structural Insight |
| Terminal | -CH3 | 0.88 | Triplet (t) | 6H | Confirms two C14 chains. |
| Chain | -(CH2)n- | 1.25 - 1.35 | Multiplet (m) | ~44H | Bulk methylene envelope. |
| Ether α | -O-CH2-R | 3.40 - 3.50 | Multiplet | 4H | Critical: Upfield from ester α-protons (~2.3 ppm). |
| Glycerol | sn-1, sn-3 | 3.45 - 3.75 | Multiplet | 4H | Overlaps with ether α-protons. |
| Glycerol | sn-2 (CH) | 3.55 - 3.65 | Multiplet | 1H | Critical: Ester sn-2 protons appear at ~5.2 ppm. |
| Hydroxyl | -OH | ~2.5 - 3.0 | Broad Singlet | 1H | Exchangeable with D2O. |
Expert Insight: The most common error is misidentifying the 1,3-isomer.
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1,2-Isomer (Chiral): The sn-1 and sn-3 protons are diastereotopic (magnetically non-equivalent) due to the chiral center at sn-2. They appear as complex multiplets.
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1,3-Isomer (Achiral/Symmetric): The molecule has a plane of symmetry.[1] The sn-1 and sn-3 protons are equivalent (or enantiotopic), often resulting in a simpler doublet (approximate) for the backbone CH2s.
13C NMR Analysis (CDCl3, 100 MHz)
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Ether Carbons (C-O): Signals at 70.5 - 72.0 ppm .
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Alkyl Chain: 14.1 (CH3), 22.7, 26.2, 29.4-29.7 (bulk), 31.9.
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Absence of Carbonyl: No signal at 173-174 ppm . This definitively rules out diacylglycerol (ester) contaminants.
Mass Spectrometry (MS)
Since 1,2-Di-O-tetradecylglycerol is a neutral lipid, Electrospray Ionization (ESI) in positive mode with an ammonium adduct is the preferred method.
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Ionization Source: ESI (+) or APCI (+).
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Mobile Phase Additive: 5-10 mM Ammonium Acetate (essential for ionization).
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Observed Ions:
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[M + NH4]+: m/z ~502.5 (Dominant species).
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[M + H]+: m/z ~485.5 (Often weak).
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[M + Na]+: m/z ~507.5 (Common adduct).
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Fragmentation Pathway (MS/MS): Unlike esters, ethers do not readily cleave at the linkage. High collision energy is required.
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Loss of Water: [M+H - H2O]+ (m/z ~467).
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Alpha-Cleavage: Rare, but can show loss of the alkyl chain as an alkene under high energy.
Infrared Spectroscopy (IR)
Use IR as a rapid "Go/No-Go" gate before expensive NMR time.
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Target: C-O-C asymmetric stretch at 1100–1130 cm⁻¹ (Strong).
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Validation: Absence of C=O stretch at 1740 cm⁻¹. If this peak exists, your sample is contaminated with esters or oxidized byproducts.
Purity Analysis & Isomer Separation
Standard UV-HPLC is ineffective due to the lack of chromophores. You must use Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) .
HPLC Method for Isomer Separation
Separating the 1,2-isomer from the 1,3-isomer is non-trivial but achievable on normal phase silica or specialized diol phases.
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Column: Silica (5 µm) or Diol-bonded phase.
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Mobile Phase: Hexane : Isopropanol (Gradient, typically starting 99:1 to 90:10).
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Flow Rate: 1.0 mL/min.
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Detection: ELSD (Drift tube temp: 40°C, Gain: 5).
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Elution Order:
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1,3-Di-O-tetradecylglycerol (Less polar, elutes first).
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1,2-Di-O-tetradecylglycerol (More polar due to accessible primary OH, elutes second).
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Experimental Protocols
Protocol 1: Sample Preparation for NMR
Objective: Ensure no water peaks obscure the glycerol backbone region.
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Weigh 10-15 mg of the solid sample into a clean vial.
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Add 600 µL of CDCl3 (99.8% D, with 0.03% TMS).
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Vortex for 30 seconds until fully dissolved (warming to 30°C may be required for C14 chains).
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Transfer to a 5mm NMR tube.
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Acquisition: Run 1H with at least 16 scans and a relaxation delay (d1) of 5 seconds to ensure accurate integration of the terminal methyls vs. backbone.
Protocol 2: Purification via Recrystallization
Objective: Remove traces of mono-alkyl ethers or 1,3-isomers.
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Dissolve crude solid in minimum volume of hot Hexane (~45°C).
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Slowly cool to room temperature, then to -20°C overnight.
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The 1,2-isomer typically crystallizes as white platelets.
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Filter cold and wash with cold pentane.
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Dry under high vacuum (< 0.1 mbar) for 4 hours to remove solvent traces (solvent peaks can interfere with NMR integration).
References
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PubChem. 1,2-Di-O-tetradecyl-sn-glycerol Compound Summary. National Library of Medicine. [Link]
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Lipid Maps. Structure Database: Diradylglycerols. [Link]
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University of Wisconsin. Characteristic 1H NMR Chemical Shifts. [Link]
